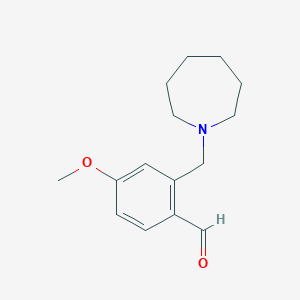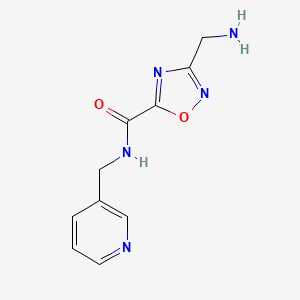
2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is a chemical structure that is of interest due to its potential biological activity and its relevance in synthetic organic chemistry. The compound features a benzaldehyde moiety substituted with a methoxy group and an azepan (heptamethyleneimine) ring.
Synthesis Analysis
The synthesis of related azepine derivatives has been reported in the literature. For instance, a condensation reaction of 4-cyanobenzaldehyde with methyl azidoacetate in the presence of sodium methoxide leads to the formation of azidocinnamates, which upon thermolysis can yield an indole derivative. However, when 2-cyanobenzaldehyde is treated similarly, an unexpected cyclization occurs, resulting in an azepine derivative . Additionally, a synthesis route for 5-carbomethoxy-4H-1,2,3-triazolo[1,5-a] benzazepines has been described, starting from Baylis-Hillman acetates of 2-azidobenzaldehydes and proceeding through a cycloaddition reaction with alkynide Grignard reagents .
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde has been studied using X-ray crystallography. For example, the structural analysis of a series of 1-azabicyclo[2.2.2]octan-3-ones, which are structurally similar to the azepan ring in the compound of interest, has been conducted. The X-ray analysis helps in confirming the geometry of the double bond and understanding how the molecular conformation is influenced by substituents such as the ortho-methoxy group .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the azepan ring and benzaldehyde moiety can be quite diverse. The presence of the methoxy group can influence the electronic properties of the benzaldehyde, potentially affecting its reactivity in condensation reactions. The azepan ring can also participate in various ring-opening and ring-closure reactions, depending on the reaction conditions and the presence of other reactive groups in the molecule .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde are not detailed in the provided papers, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of such compounds can be influenced by the presence of the methoxy group and the azepan ring. The electronic properties, such as the dipole moment and the electron distribution, can be studied using spectroscopic methods and computational chemistry techniques .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Significance
Azepane-based compounds, including 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde, have shown a variety of pharmacological properties due to their high degree of structural diversity. This diversity makes them useful for the discovery of new therapeutic agents. The development of new azepane-containing analogs is a significant area of research in medicinal chemistry, with more than 20 azepane-based drugs approved by the FDA for treating various diseases. Azepane compounds have been explored for a wide range of therapeutic applications, such as anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other miscellaneous applications. This highlights the pharmaceutical significance of azepane-based motifs in drug discovery, underlining their potential in generating less toxic, low-cost, and highly active drugs against numerous diseases (Gao-Feng Zha et al., 2019).
Heterocyclic Chemistry and Drug Design
The seven-membered heterocyclic compounds such as azepine, azepane, and azepinone have significant pharmacological and therapeutic implications. Literature over the past fifty years has been rich with synthesis, reaction, and biological properties of these seven-member heterocyclic compounds. The mechanisms involved typically include the ring expansion of either five or six-membered compounds using various methods. This systematic approach has led to the synthesis of different derivatives of azepine, azepane, etc., showcasing the breadth of work yet to be done in exploring their biological aspects. N-containing seven-membered heterocycles still offer much scope for researchers, indicating a promising area for future drug design and development (Manvinder Kaur et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(azepan-1-ylmethyl)-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)14(10-15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCBWIPUKKNTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193456 |
Source


|
| Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde | |
CAS RN |
1119452-30-0 |
Source


|
| Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)
![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)
![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)